2-(4-chlorophenyl)-6-methoxy-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances and its role in various chemical reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-(4-chlorophenyl)-6-methoxy-4H-chromen-4-one has been synthesized and characterized in various studies. For instance, Al‐Sehemi et al. (2012) synthesized related 4H-benzo[h]chromene derivatives, including compounds with 4-chlorophenyl and 6-methoxy groups. The structures of these compounds were established using multiple spectroscopic methods, and their geometries were optimized using density functional theory (DFT). The study provides insight into the electronic properties like HOMO–LUMO energy gap of these systems (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Molecular Docking and Biological Activity
Okasha et al. (2022) conducted a detailed study on a compound closely related to this compound. They synthesized 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and studied its structure through X-ray diffraction. The compound showed promising antimicrobial activities against various pathogens, and molecular docking studies were performed to understand its interaction with bacterial and fungal targets (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).
Photochemical Studies
Dalal et al. (2017) investigated the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which are structurally similar to this compound. The study revealed the formation of angular pentacyclic compounds and rearranged chromenones under UV-light, providing insights into the photochemical behavior of such compounds (Dalal, Khanna, Kumar, & Kamboj, 2017).
Crystallographic Analysis
Manolov, Morgenstern, and Hegetschweiler (2012) detailed the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one. The study provides comprehensive data on the molecular arrangement and interactions within the crystal lattice, offering valuable information for understanding the solid-state properties of such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNJKRRRFYSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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